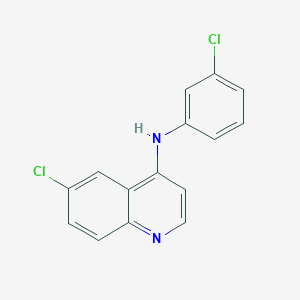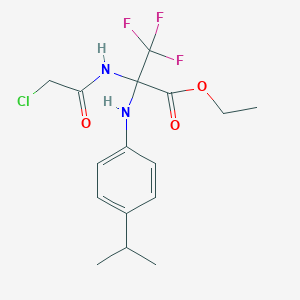![molecular formula C25H15ClF3N3O3 B11474302 N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11474302.png)
N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}IMIDAZO[1,2-A]PYRIDIN-3-AMINE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole moiety, a chlorinated imidazo[1,2-a]pyridine core, and a trifluoromethyl-substituted phenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}IMIDAZO[1,2-A]PYRIDIN-3-AMINE typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the imidazo[1,2-a]pyridine core . This reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature and solvent choice can vary, but common solvents include dimethylformamide (DMF) and toluene, with reaction temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}IMIDAZO[1,2-A]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often utilize nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of nitro groups can produce corresponding amines.
科学的研究の応用
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}IMIDAZO[1,2-A]PYRIDIN-3-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}IMIDAZO[1,2-A]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound’s unique structural features allow it to bind to multiple targets, enhancing its therapeutic potential.
類似化合物との比較
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}IMIDAZO[1,2-A]PYRIDIN-3-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl-substituted phenyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further development.
特性
分子式 |
C25H15ClF3N3O3 |
|---|---|
分子量 |
497.9 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H15ClF3N3O3/c26-16-4-9-22-31-23(20-8-7-18(35-20)14-2-1-3-15(10-14)25(27,28)29)24(32(22)12-16)30-17-5-6-19-21(11-17)34-13-33-19/h1-12,30H,13H2 |
InChIキー |
AWKJXINLVADWDI-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(O5)C6=CC(=CC=C6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474228.png)
![3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate](/img/structure/B11474232.png)
![6-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11474244.png)
![7-{2-[(3-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11474248.png)
![1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B11474250.png)
![4-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11474263.png)
![2-Amino-1-(2,4-dichlorophenyl)-4-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11474264.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11474267.png)

![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11474278.png)
![6-(4-methoxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11474294.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11474297.png)
![3-(4-Fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474310.png)
